3-(5-Fluoro-2-methylphenyl)propan-1-ol
Overview
Description
3-(5-Fluoro-2-methylphenyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methylphenyl)propan-1-ol typically involves the reaction of 5-fluoro-2-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like diethyl ether or tetrahydrofuran (THF) and the presence of catalysts such as magnesium or lithium.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: 3-(5-Fluoro-2-methylphenyl)propan-1-one or 3-(5-Fluoro-2-methylphenyl)propanoic acid.
Reduction: 3-(5-Fluoro-2-methylphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Fluoro-2-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluoro-2-methylphenyl)propan-1-ol
- 3-(5-Fluoro-3-methylphenyl)propan-1-ol
- 3-(5-Fluoro-2-ethylphenyl)propan-1-ol
Uniqueness
3-(5-Fluoro-2-methylphenyl)propan-1-ol is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(5-fluoro-2-methylphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8-4-5-10(11)7-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTHEAAORHRSDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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